molecular formula C15H9FO2S B6404480 2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid CAS No. 1261952-05-9

2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid

Cat. No.: B6404480
CAS No.: 1261952-05-9
M. Wt: 272.30 g/mol
InChI Key: PXEAZZRDCSIDEU-UHFFFAOYSA-N
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Description

2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid is a compound that belongs to the class of heterocyclic aromatic compounds It features a benzothiophene ring system substituted with a fluorine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The benzothiophene core can interact with hydrophobic pockets in proteins, while the fluorine atom can enhance binding affinity through hydrogen bonding .

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)-6-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO2S/c16-11-6-3-5-10(14(11)15(17)18)13-8-9-4-1-2-7-12(9)19-13/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEAZZRDCSIDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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